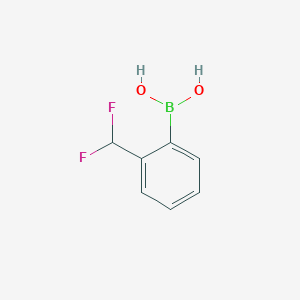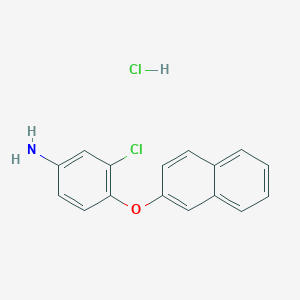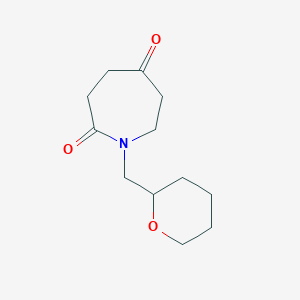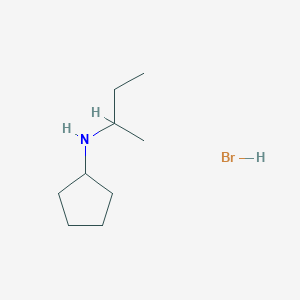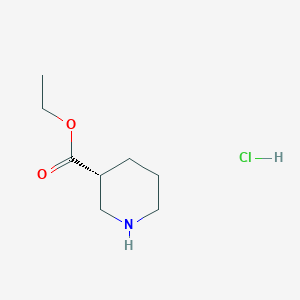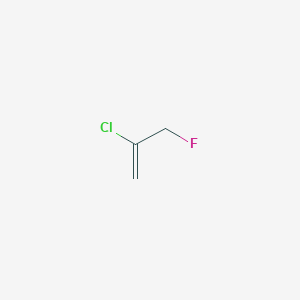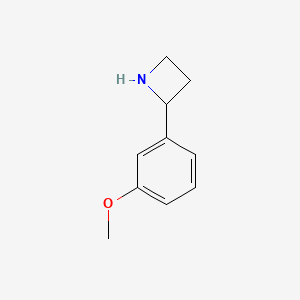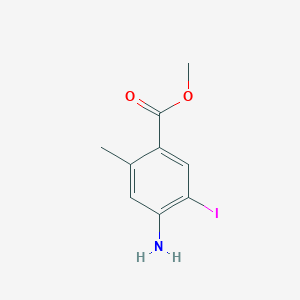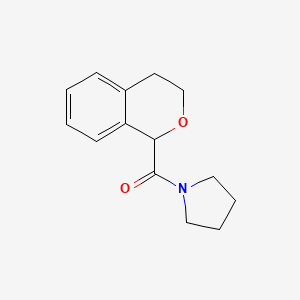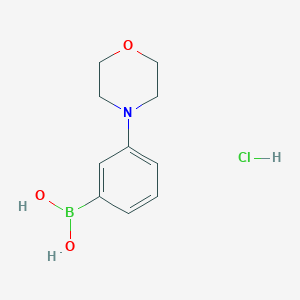
(3-Morpholinophenyl)boronic acid hydrochloride
Vue d'ensemble
Description
“(3-Morpholinophenyl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 863248-20-8 . It has a molecular weight of 243.5 and its IUPAC name is 3-(4-morpholinyl)phenylboronic acid hydrochloride . It is a solid substance and is usually stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids, including “(3-Morpholinophenyl)boronic acid hydrochloride”, is often achieved through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperatures to prevent over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The InChI code for “(3-Morpholinophenyl)boronic acid hydrochloride” is 1S/C10H14BNO3.ClH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Boronic acids, including “(3-Morpholinophenyl)boronic acid hydrochloride”, are known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium-catalyzed homocoupling .Physical And Chemical Properties Analysis
“(3-Morpholinophenyl)boronic acid hydrochloride” is a solid substance . It has a molecular weight of 243.5 and its IUPAC name is 3-(4-morpholinyl)phenylboronic acid hydrochloride . It is usually stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Catalysis and Chemical Reactions
Boronic Acid in Hydrolysis : A study by Nagamatsu, Okuyama, and Fueno (1984) observed the impact of boric acid in the hydrolysis of N-salicylidene-2-methoxyethylamine. They found that boric acid impacts the hydrolysis rate through complex formation and breakdown, with the involvement of morpholine in the catalysis process inhibited by boric acid (Nagamatsu, Okuyama, & Fueno, 1984).
Synthesis of 3-Aryl Morpholines : Wright et al. (2020) demonstrated the reduction of 2-hydroxy-3-aryl morpholines from arylboronic acids through a process involving methanesulfonic anhydride and triethylamine. This study highlighted the utility of (3-morpholinophenyl)boronic acid hydrochloride in synthesizing 3-aryl morpholines, a class of compounds with significant utility (Wright et al., 2020).
Boronic Acid Mannich Reactions : A novel boronic acid Mannich reaction was described by Stas and Tehrani (2007), where (3-morpholinophenyl)boronic acid hydrochloride plays a role in the formation of 1-phenyl-1-morpholinoalkan-2-ones. This showcases its application in synthesizing compounds with ketone functionalities (Stas & Tehrani, 2007).
Photophysical and Fluorescence Applications
Organic Light Emitting Diodes (OLEDs) : Research by Baranoff et al. (2012) on blue phosphorescent OLEDs involving [Ir(2-(2,4-difluorophenyl)pyridine)(2)(picolinate)] identified the role of boric acid derivatives in device instability and their utility in the synthesis of cyclometalated iridium(III) complexes, which are significant for OLED technology (Baranoff et al., 2012).
Fluorescence Probes for Organophosphorus Pesticides : Zhao et al. (2021) synthesized a pH-responsive fluorescence probe, (4-morpholinomythyl) boronic acid (4-MPBA), for detecting organophosphorus pesticides in fruit juices. This demonstrates the potential of (3-morpholinophenyl)boronic acid hydrochloride in developing sensitive detection methods for trace-level pesticides (Zhao et al., 2021).
Environmental and Material Science Applications
- Boron Adsorption Material : A study by Zhang et al. (2021) on boronic acid production process showed the development of a novel boron-adsorbing magnetic material. This research highlights the environmental application of (3-morpholinophenyl)boronic acid hydrochloride in treating boron pollution and resource recovery (Zhang et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(3-morpholin-4-ylphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3.ClH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNTWIZVTNRUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCOCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660676 | |
| Record name | [3-(Morpholin-4-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Morpholinophenyl)boronic acid hydrochloride | |
CAS RN |
863248-20-8 | |
| Record name | [3-(Morpholin-4-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




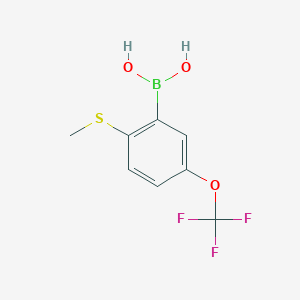
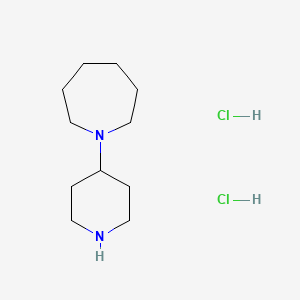
![3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1417992.png)
![4-(((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid](/img/structure/B1417993.png)
